Piperidine, 1-(2-methoxy-1-thioxoethyl)-
Description
Piperidine, 1-(2-methoxy-1-thioxoethyl)-, is a piperidine derivative characterized by a thioxoethyl group substituted with a methoxy moiety at the 1-position of the piperidine ring. The thioxoethyl group (C=S) introduces sulfur into the structure, which may enhance lipophilicity and influence electronic properties compared to oxygen-containing analogs.
Properties
Molecular Formula |
C8H15NOS |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
2-methoxy-1-piperidin-1-ylethanethione |
InChI |
InChI=1S/C8H15NOS/c1-10-7-8(11)9-5-3-2-4-6-9/h2-7H2,1H3 |
InChI Key |
YQLGXGJVNCTSEY-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=S)N1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Methoxy-Substituted Piperidines
- 1-(2-Methoxyphenyl)piperazine derivatives (): These compounds feature a methoxyphenyl group attached to the piperazine ring. Unlike the target compound, the methoxy group is part of an aromatic system, which may enhance π-π stacking interactions in biological targets. The absence of a sulfur atom in these derivatives reduces lipophilicity compared to the thioxoethyl group in the target compound .
- 1-(4-Hydroxy-3-methoxybenzyl)piperidine (): This derivative demonstrated potent α-glucosidase inhibition (IC₅₀ = 0.207 mM), attributed to hydrogen bonding from the hydroxyl and methoxy groups. The thioxoethyl group in the target compound may offer distinct binding modes due to sulfur’s electronegativity and larger atomic radius .
b. Thio-Containing Piperidines
- 1-(2-Methylbenzothioyl)piperidine (): This compound contains a thioester group (C=S) but lacks the methoxy substituent. The target compound’s methoxy group may mitigate this by improving solubility .
c. Hydrophobic Substituents
- 1-(3-Phenylbutyl)piperidine derivatives (): These compounds exhibit hydrophobic interactions with helices α4 and α5 in protein targets.
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